1,3-Dibromo-2-ethoxybenzene

Catalog No.
S6614215
CAS No.
38751-60-9
M.F
C8H8Br2O
M. Wt
279.96 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-2-ethoxybenzene

CAS Number

38751-60-9

Product Name

1,3-Dibromo-2-ethoxybenzene

IUPAC Name

1,3-dibromo-2-ethoxybenzene

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

InChI

InChI=1S/C8H8Br2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3

InChI Key

JTMUAUHFIQMPPK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=C1Br)Br

Canonical SMILES

CCOC1=C(C=CC=C1Br)Br

1,3-Dibromo-2-ethoxybenzene is an aromatic compound characterized by the presence of two bromine atoms and an ethoxy group attached to a benzene ring. Its molecular formula is C9H10Br2OC_9H_{10}Br_2O, and it features a unique structure that influences its chemical properties and reactivity. The compound is typically used in organic synthesis and has garnered interest due to its potential applications in various fields.

, primarily due to the presence of bromine substituents, which are good leaving groups. Notable reactions include:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: It can undergo reactions such as Suzuki-Miyaura, Negishi, and Stille coupling, where it reacts with organometallic reagents to form more complex molecules .
  • Electrophilic Aromatic Substitution: The ethoxy group can direct electrophiles to specific positions on the benzene ring, allowing for further functionalization.

Various synthesis methods have been reported for 1,3-dibromo-2-ethoxybenzene:

  • Bromination of Ethoxybenzene: Ethoxybenzene can be brominated using bromine in the presence of a catalyst to introduce bromine substituents at the 1 and 3 positions.
  • Direct Halogenation: The compound can also be synthesized through direct halogenation of 2-ethoxyphenol or related compounds under controlled conditions to ensure selective substitution .

1,3-Dibromo-2-ethoxybenzene finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique properties, it may be used in developing new materials or polymers.
  • Research: It is utilized in studies focused on reaction mechanisms involving aromatic compounds.

Several compounds share structural similarities with 1,3-dibromo-2-ethoxybenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-DibromobenzeneC6H4Br2C_6H_4Br_2Lacks the ethoxy group; simpler structure.
2-EthoxyphenolC8H10OC_8H_{10}OContains an ethoxy group but no bromine substituents.
1-Bromo-2-ethoxybenzeneC9H10BrOC_9H_{10}BrOContains one bromine atom; different reactivity profile.
1,4-DibromobenzeneC6H4Br2C_6H_4Br_2Bromines at para positions; different substitution patterns.

Uniqueness

1,3-Dibromo-2-ethoxybenzene is unique due to its specific substitution pattern (bromines at the 1 and 3 positions) combined with the ethoxy functional group. This configuration influences its reactivity and potential applications compared to other similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

279.89214 g/mol

Monoisotopic Mass

277.89419 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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